Tetraiodothyroacetic acid

Descripción

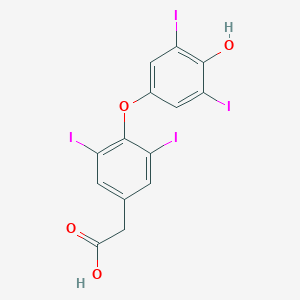

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSSNKSXAVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048186 | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-30-1 | |

| Record name | Tetraiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Tetrac Action

Interaction with Integrin αvβ3 as a Cell Surface Receptor

Integrin αvβ3, a heterodimeric protein expressed on the surface of many cell types, including cancer cells and dividing endothelial cells, functions as a receptor for extracellular matrix proteins and also contains a specific binding site for thyroid hormones and their analogs, such as Tetrac.

Specificity of Tetrac Binding to the Extracellular Domain of Integrin αvβ3

Tetrac binds to a specific receptor site located on the extracellular domain of the integrin αvβ3. This binding site is distinct from the recognition site for the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins. The receptor site for thyroid hormone and its analogs is located on the αvβ3 integrin and is accessible from the cell exterior. This allows agents like Tetrac, including nanoparticle-bound formulations (Nanotetrac), to exert their effects without entering the cell. The binding of Tetrac to this site is specific and can initiate downstream signaling cascades that influence cellular behavior. Research has shown that both Tetrac and its chemically modified forms exert their anticancer activities through this plasma membrane integrin αvβ3 of tumor cells. researchgate.netnih.govnih.gov

Competitive Ligand Displacement and Antagonistic Effects at the Integrin Receptor

Tetrac acts as an antagonist at the thyroid hormone receptor on integrin αvβ3. It competitively displaces the binding of agonist molecules like T4 and triiodo-L-thyronine (T3). nih.govfrontiersin.org By doing so, Tetrac blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones through this receptor. nih.govnih.gov For instance, Tetrac has been shown to inhibit the pro-angiogenic actions of vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2) via its interaction with integrin αvβ3. nih.gov Furthermore, Tetrac and its nanoparticle formulation have been observed to prevent the radiation-induced activation of the β3 integrin monomer, suggesting a role in modulating the cellular response to radiation. nih.govresearchgate.net

| Ligand | Effect on Integrin αvβ3 | Consequence |

| Thyroxine (T4) | Agonist | Promotes cell proliferation and angiogenesis researchgate.netnih.gov |

| Triiodothyronine (T3) | Agonist | Promotes cell proliferation and angiogenesis researchgate.netnih.gov |

| Tetrac | Antagonist | Blocks T4/T3 binding and their pro-proliferative/angiogenic effects nih.govnih.gov |

| Nanotetrac | Antagonist | Blocks T4/T3 binding and prevents radiation-induced integrin activation nih.gov |

Downstream Intracellular Signaling Pathway Modulation

The binding of Tetrac to integrin αvβ3 initiates a series of intracellular signaling events that ultimately alter gene expression and cellular function. These pathways are critical regulators of cell growth, survival, and proliferation.

Regulation of Mitogen-Activated Protein Kinase (MAPK/ERK1/2) Cascades

The MAPK/ERK1/2 cascade is a central signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. nih.gov Thyroid hormone (T4) binding to a specific site on the integrin αvβ3 receptor can activate the MAPK/ERK1/2 pathway. researchgate.net Tetrac, by acting as an antagonist at this receptor, can modulate this signaling cascade. While thyroid hormone stimulates the ERK1/2 pathway, which is involved in tumorigenesis, Tetrac's competitive binding can inhibit this activation. researchgate.net

Influence on Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathways

The PI3K/Akt pathway is another crucial intracellular signaling pathway that governs cell survival, growth, and proliferation. nih.govnih.gov Thyroid hormones, specifically T3 and T4, can activate the PI3K/Akt pathway upon binding to the S1 subunit of the integrin αvβ3 receptor. researchgate.net This activation is implicated in promoting cell survival and proliferation. By competing for binding to the integrin receptor, Tetrac can interfere with the activation of the PI3K/Akt pathway by thyroid hormones, thereby contributing to its anti-proliferative effects.

Disruption of Crosstalk with Adjacent Growth Factor Receptors (e.g., Epidermal Growth Factor Receptor (EGFR))

There is significant crosstalk between integrin αvβ3 and various growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR). nih.gov This interaction can amplify signaling pathways that promote tumor growth and survival. nih.gov Thyroid hormone has been shown to stimulate EGFR-dependent signal transduction via integrin αvβ3. researchgate.net By targeting integrin αvβ3, Tetrac can disrupt this crosstalk. For example, liposome-encapsulated Tetrac has been shown to inhibit EGFR-dependent signal transduction, leading to reduced cancer cell growth. researchgate.net This disruption of receptor crosstalk represents a key mechanism by which Tetrac exerts its anti-cancer effects.

| Signaling Pathway | Role in Cancer | Effect of Thyroid Hormone (via Integrin αvβ3) | Effect of Tetrac (via Integrin αvβ3) |

| MAPK/ERK1/2 | Proliferation, Differentiation, Survival nih.gov | Activation researchgate.net | Inhibition of hormone-induced activation researchgate.net |

| PI3K/Akt | Survival, Growth, Proliferation nih.govnih.gov | Activation researchgate.net | Inhibition of hormone-induced activation |

| EGFR Crosstalk | Amplified pro-growth signaling nih.gov | Stimulation of EGFR-dependent signaling researchgate.net | Disruption of crosstalk, inhibition of EGFR-dependent signaling researchgate.net |

Transcriptional and Post-Transcriptional Regulatory Effects

The molecular mechanisms underlying the actions of Tetraiodothyroacetic acid (Tetrac) involve a comprehensive modulation of gene expression profiles. These effects are initiated at a cell surface receptor on the plasma membrane integrin αvβ3, leading to a cascade of transcriptional and post-transcriptional changes that collectively contribute to its anti-cancer activities.

Comprehensive Modulation of Gene Expression Profiles

Tetrac orchestrates a multi-faceted regulation of gene expression, influencing pathways critical for tumor growth and survival, including angiogenesis, cell survival, cell cycle progression, and apoptosis.

Table 1: Downregulation of Pro-Angiogenic Gene Transcription by Tetrac

| Gene Target | Effect of Tetrac |

| VEGFA | Transcription Reduction |

| FGF2 | Transcription Reduction |

| HIF-1α | Transcription Reduction |

| Pro-Angiogenic Cytokines | Transcription Reduction |

In addition to suppressing pro-angiogenic factors, Tetrac also stimulates the expression of endogenous angiogenesis inhibitors. A notable example is the upregulation of the Thrombospondin 1 (THBS1) gene. This effect has been observed in various cancer cell lines, including breast cancer. Both unmodified Tetrac and a nanoparticulate formulation of Tetrac have been shown to increase the expression of the THBS1 gene mdpi.com. The induction of THBS1, a potent inhibitor of angiogenesis, is a key component of Tetrac's anti-angiogenic mechanism.

Table 2: Upregulation of Angiogenesis Inhibitor Gene Expression by Tetrac

| Gene Target | Effect of Tetrac |

| THBS1 | Increased Expression |

Tetrac modulates the expression of genes involved in cell survival pathways, tipping the balance towards apoptosis. In studies on estrogen receptor-negative human breast cancer cells, nanoparticulate Tetrac was found to downregulate the expression of the apoptosis inhibitors X-linked inhibitor of apoptosis (XIAP) and Myeloid Cell Leukemia 1 (MCL1). Unmodified Tetrac also affected the expression of XIAP mdpi.com. This downregulation of anti-apoptotic genes contributes to the pro-apoptotic effects of Tetrac.

Table 3: Alteration of Cell Survival Pathway Gene Expression by Tetrac

| Gene Target | Effect of Tetrac |

| XIAP | Downregulated Expression |

| MCL1 | Downregulated Expression |

While Tetrac has been shown to decrease cell proliferation, detailed research findings from the provided search results on its specific transcriptional and post-transcriptional effects on cyclins and cyclin-dependent kinases are not available.

Tetrac's induction of apoptosis is associated with the modulation of several pro-apoptotic genes. While a direct transcriptional activation of p53 and its target gene p21 by Tetrac is not explicitly detailed in the provided search results, the broader apoptotic mechanism involves key downstream effectors. The p53 pathway, a critical regulator of apoptosis, transcriptionally activates pro-apoptotic genes such as BBC3 (PUMA) and PMAIP1 (Noxa). These proteins are members of the Bcl-2 family and play a crucial role in initiating the mitochondrial pathway of apoptosis. Furthermore, Apoptotic Protease Activating Factor 1 (APAF1) and Caspase 3 (CASP3) are essential components of the apoptotic machinery. APAF-1 is a core component of the apoptosome, which activates caspase-9, leading to the activation of effector caspases like CASP3. Studies have shown that nanoparticulate Tetrac can upregulate the expression of apoptosis-promoting genes such as CASP2 and BCL2L14 mdpi.com.

Table 4: Modulation of Pro-Apoptotic Gene Expression by Nanoparticulate Tetrac

| Gene Target | Effect of Nanoparticulate Tetrac |

| CASP2 | Upregulated Expression |

| BCL2L14 | Upregulated Expression |

Modulation of Specific Oncogenic Signaling Pathways

This compound (Tetrac) has been shown to modulate key oncogenic signaling pathways involved in cell proliferation and survival. Its mechanisms of action include the downregulation of critical nuclear proteins and the enhancement of tumor suppressor functions.

Downregulation of Nuclear β-Catenin

Tetrac has been demonstrated to downregulate the nuclear accumulation of β-catenin. bioscientifica.comnih.gov In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus is a critical event that leads to the transcription of target genes involved in cell proliferation. nih.gov Mutations in this pathway that lead to the stabilization of β-catenin are frequently observed in various cancers. nih.gov

Studies in colon cancer cell lines have shown that Tetrac can reduce the total amount of β-catenin. bioscientifica.com This action is significant as it interferes with a key driver of cancer cell proliferation. The Wnt/β-catenin pathway is a highly conserved cellular mechanism that regulates numerous biological processes, and its aberrant activation is a hallmark of many cancers. nih.govfrontiersin.org

Influence on High Mobility Group Protein A2 (HMGA2) Expression and Function

Tetrac also exerts its effects by downregulating the nuclear protein High Mobility Group Protein A2 (HMGA2). bioscientifica.comnih.gov HMGA2 is an architectural transcription factor that is highly expressed during embryonic development and is re-expressed in a wide variety of human cancers. nih.govmdpi.com Overexpression of HMGA2 is associated with tumor progression, metastasis, and poor prognosis in several cancer types. nih.govfrontiersin.org

Research has shown that Tetrac inhibits the nuclear amount of HMGA2 in a concentration-dependent manner in colon cancer cell lines. bioscientifica.com This downregulation is linked to the inhibition of PI3K phosphorylation, a key activator of HMGA2 expression in cancer. bioscientifica.com By targeting HMGA2, Tetrac interferes with a protein that plays a crucial role in multiple aspects of carcinogenesis, including cell cycle regulation, apoptosis, and the epithelial-to-mesenchymal transition (EMT). nih.govmdpi.com

| Protein | Effect of Tetrac | Associated Signaling Pathway | Role in Cancer |

|---|---|---|---|

| β-Catenin | Downregulation of nuclear accumulation | Wnt/β-catenin | Promotes cell proliferation |

| HMGA2 | Downregulation of nuclear expression | PI3K/AKT | Promotes tumor progression and metastasis |

Enhancement of Chibby Family Member 1 (CBY1) Nuclear Accumulation

Concurrently with its inhibitory effects on oncogenic proteins, Tetrac enhances the nuclear abundance of Chibby family member 1 (CBY1). bioscientifica.comnih.gov CBY1 is a nuclear protein that acts as an antagonist to β-catenin. bioscientifica.comnih.gov By interacting directly with β-catenin, CBY1 inhibits its ability to activate the transcription of target genes. nih.gov

The enhancement of CBY1 in the nucleus by Tetrac further compromises the pro-proliferative effects of nuclear β-catenin-dependent gene expression. bioscientifica.com CBY1 is part of a family of proteins associated with the centrosome and plays a role in regulating the Wnt/β-catenin signaling pathway. stanford.edu The shuttling of CBY1 between the nucleus and cytoplasm is a regulated process, and its accumulation in the nucleus serves as a repressive signal for β-catenin activity. nih.gov

Cellular Trafficking and Protein Phosphorylation Regulation

Tetrac's mechanism of action also involves the intricate regulation of cellular trafficking and protein phosphorylation, which are critical for normal cellular function and are often dysregulated in cancer.

Control of Intracellular Protein Translocation (e.g., Cytoplasmic Thyroid Receptors, Estrogen Receptor-α)

The intracellular trafficking of nuclear receptors, such as thyroid hormone receptors (TRs) and estrogen receptor-α (ERα), is a dynamic process that is essential for their function. nih.govwm.edu These receptors can shuttle between the nucleus and the cytoplasm, and their subcellular localization is a key determinant of their signaling activity. nih.govyoutube.com

While direct studies detailing Tetrac's specific control over the translocation of cytoplasmic thyroid receptors and ERα are complex, its interaction with the plasma membrane receptor on integrin αvβ3 is known to initiate a cascade of intracellular events. nih.govfrontiersin.org This suggests a potential for Tetrac to indirectly influence the localization of other receptors. For instance, the translocation of ERα is a regulated process, and its re-expression in ER-negative breast cancer cells can restore hormone responsiveness. nih.gov Similarly, the movement of thyroid hormone receptors is mediated by importin and exportin proteins, and this trafficking is crucial for their function as ligand-activated transcription factors. nih.govyoutube.com

Regulation of Thyroid Receptor Phosphorylation and Activation

Phosphorylation is a key post-translational modification that regulates the activity of thyroid hormone receptors (TRs). nih.govnih.gov The phosphorylation state of TRs can influence their ability to bind to DNA and regulate gene expression. wikipedia.org

Biological Effects and Cellular Responses of Tetrac

Anti-Angiogenic Potentials in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.govcellbiolabs.com Tetrac has demonstrated anti-angiogenic effects in various preclinical models. nih.govbioscientifica.com These effects are largely attributed to its ability to interfere with the pro-angiogenic actions of thyroid hormones at the integrin αvβ3 receptor and through agonist-independent mechanisms. nih.govbioscientifica.com

Inhibition of Endothelial Cell Proliferation

Tetrac has been shown to reduce endothelial cell proliferation. nih.govbioscientifica.com This inhibition is mediated through a reduction in the transcription of vascular growth factors and their receptors, hypoxia-inducible factor-1α (HIF-1α), and pro-angiogenic cytokines. nih.govbioscientifica.com Simultaneously, Tetrac can stimulate the expression of endogenous angiogenesis inhibitors. nih.govbioscientifica.com Studies using human cardiac microvascular endothelial cells (HMVEC-C) have shown that while thyroid hormones T3 and T4 stimulate cell proliferation, Tetrac at a concentration of 5 µM inhibits this effect, suggesting an integrin-mediated action. longdom.orgresearchgate.net

Suppression of Endothelial Cell Migration

Endothelial cell migration is a crucial step in the angiogenic process, allowing cells to move towards an angiogenic stimulus. cellbiolabs.com Tetrac suppresses endothelial cell migration. nih.govbioscientifica.com This effect is also linked to the reduction in the transcription of various pro-angiogenic genes and the disruption of crosstalk between integrin αvβ3 and adjacent growth factor receptors. nih.govbioscientifica.com In HMVEC-C cells, Tetrac (5 µM) inhibited the pro-angiogenic effect of T3 and T4, which includes stimulating cell migration. longdom.orgresearchgate.net

Disruption of Endothelial Tube Formation

The formation of three-dimensional tubular structures by endothelial cells is a key aspect of angiogenesis. cellbiolabs.com Tetrac disrupts endothelial tube formation. nih.govbioscientifica.com This disruption is achieved through mechanisms similar to those affecting proliferation and migration, including the modulation of vascular growth factor activity and gene transcription. nih.govbioscientifica.com In a 3-dimensional human microvascular endothelial sprouting assay, Tetrac at concentrations ranging from 1.0 to 10.0 µM progressively reduced the effect of VEGF, particularly the number of tubes and total tube length of new microvessels. researchgate.net Studies on HMVEC-C cells also indicated that Tetrac inhibits the tube formation stimulated by T3 and T4. longdom.orgresearchgate.net

Data on the inhibitory effects of Tetrac on endothelial cell functions:

| Endothelial Cell Function | Effect of Tetrac | Proposed Mechanism | References |

| Proliferation | Reduced | Decreased transcription of pro-angiogenic factors (VEGF, HIF-1α, cytokines), increased expression of angiogenesis inhibitors, integrin αvβ3 antagonism | nih.govlongdom.orgbioscientifica.comresearchgate.net |

| Migration | Suppressed | Decreased transcription of pro-angiogenic factors, disruption of integrin αvβ3/growth factor receptor crosstalk, integrin αvβ3 antagonism | nih.govlongdom.orgbioscientifica.comresearchgate.net |

| Tube Formation | Disrupted | Modulation of vascular growth factor activity, decreased transcription of pro-angiogenic genes, integrin αvβ3 antagonism | nih.govlongdom.orgbioscientifica.comresearchgate.netresearchgate.net |

Anti-Proliferative Effects in Cellular Systems

Beyond its effects on angiogenesis, Tetrac also exerts anti-proliferative effects on various cellular systems, particularly cancer cells. mdpi.com

Suppression of Cancer Cell Proliferation Across Diverse Lineages

Tetrac has been shown to suppress the proliferation of cancer cells from diverse lineages. mdpi.compreprints.org This anti-proliferative effect has been observed in colorectal cancer cell lines with different KRAS statuses, such as HT-29 (KRAS WT) and HCT-116 (KRAS MT). mdpi.com Tetrac induces an antiproliferative effect by suppressing ERK1/2 activation in these colorectal cancer cell lines. mdpi.com Preclinical findings also suggest that Tetrac-containing agents have activity against glioblastoma multiforme (GBM) and other types of human cancers. preprints.org

Mechanisms of Cell Cycle Arrest

Tetrac can induce cell cycle arrest, contributing to its anti-proliferative effects. mdpi.com In colorectal cancer cell lines, Tetrac treatment at a concentration of 10⁻⁷ M for 24 hours led to an accumulation of cells in the S phase. mdpi.com Specifically, Tetrac significantly increased the S-phase cell population in both HT-29 and HCT-116 cells compared to control groups. mdpi.com This suggests that S-phase arrest plays a role in the antiproliferative effect of Tetrac in these cell lines. mdpi.com Cell cycle checkpoints, including the G1, S, and G2/M checkpoints, are crucial control mechanisms that ensure proper cell cycle progression, and their dysregulation is a hallmark of cancer. wikipedia.orgmdpi.com Inducing cell cycle arrest at specific phases, such as the S phase, can inhibit cancer cell proliferation.

Data on the effect of Tetrac on cell cycle distribution in colorectal cancer cells:

| Cell Line | Treatment (Concentration, Duration) | % Cells in S Phase (Control) | % Cells in S Phase (Tetrac) | Reference |

| HT-29 | Tetrac (10⁻⁷ M, 24 h) | 8.7 | 14.0 | mdpi.com |

| HCT-116 | Tetrac (10⁻⁷ M, 24 h) | 13.7 | 16.8 | mdpi.com |

Modulation of Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (including mesenchymal stem cells, fibroblasts, and endothelial cells), immune cells, and the extracellular matrix. This environment plays a critical role in tumor initiation, progression, metastasis, and response to therapy nih.govd-nb.info. Mesenchymal stem cells (MSCs) are multipotent stromal cells found within the TME, and their interaction with other components significantly influences tumor pathophysiology d-nb.infofrontiersin.org. MSCs can exhibit a dual role, potentially promoting or inhibiting tumor progression depending on the specific context and the signals received within the TME d-nb.infofrontiersin.orgfrontiersin.org. They can be recruited to tumor sites and differentiate into cancer-associated fibroblasts (CAFs), which are key components of the tumor stroma and contribute to creating a supportive niche for tumor growth, angiogenesis, and immune evasion d-nb.infomdpi.comnih.govuni-freiburg.debindingdb.org. The crosstalk between MSCs and tumor cells involves complex signaling networks, including pathways such as NFκB, PI3K/Akt, Wnt, MAPK, JAK/STAT, and TGF-β/Smad, which can influence tumor progression, metastasis, and angiogenesis.

Synergistic Interactions with Other Bioactive Compounds

Tetrac has been investigated for its ability to enhance the anti-cancer effects of other therapeutic agents. These synergistic interactions can potentially overcome mechanisms of resistance and improve therapeutic outcomes.

Potentiation of Resveratrol-Induced Anti-Proliferation in Colon Cancer

Research indicates that Tetrac can potentiate the anti-proliferative effects of resveratrol (B1683913), a naturally occurring polyphenol, in colon cancer models uni-freiburg.de. Studies in human colorectal cancer cell lines (such as HCT 116 and HT-29) and in vivo models have demonstrated that the combination of Tetrac and resveratrol leads to enhanced inhibition of cancer cell proliferation compared to treatment with either agent alone uni-freiburg.de.

The mechanisms underlying this synergy involve Tetrac's ability to counteract certain cellular responses that can limit resveratrol's effectiveness. Resveratrol induces anti-proliferation in cancer cells, partly by promoting the nuclear accumulation of cyclooxygenase 2 (COX-2) and subsequent p53-dependent apoptosis, mediated through binding to the integrin αvβ3 receptor on the cell surface uni-freiburg.de. However, factors such as nuclear β-catenin and high mobility group AT-hook 2 (HMGA2) can compromise this resveratrol-induced COX-2 nuclear translocation uni-freiburg.de. Tetrac has been shown to downregulate nuclear β-catenin and HMGA2, thereby promoting the accumulation of nuclear COX-2 and enhancing resveratrol's anti-proliferative effect uni-freiburg.de.

Furthermore, a nanoparticulate derivative of Tetrac, Nano-diamino-tetrac (NDAT), has also been shown to enhance resveratrol-induced anti-proliferation in colorectal cancer cells by targeting Ribonucleotide Reductase Regulatory Subunit M2 (RRM2). Resveratrol can paradoxically activate RRM2 expression, which may act as a defense mechanism by inhibiting resveratrol-induced COX-2 nuclear accumulation. NDAT downregulates RRM2 expression, thus facilitating resveratrol's action and potentiating its anti-proliferative effects. Quantitative data detailing the impact of Tetrac and resveratrol, alone and in combination, on colon cancer cell proliferation and the expression of key genes like RRM2, β-catenin, and HMGA2 are presented in figures within the cited literature uni-freiburg.de.

Relationship with Thyroid Hormone Receptors and Signaling Paradigms

Comparative Analysis of Tetrac Ligand Selectivity and Co-regulator Interactions with Thyroid Receptor Subtypes (TRα, TRβ)

Nuclear thyroid hormone receptors exist as two main subtypes, TRα and TRβ, encoded by different genes nih.gov. These receptors bind T3 with high affinity and mediate the classical genomic actions of thyroid hormone physiology.orgfrontiersin.orgnih.gov. T4 is generally considered a prohormone for nuclear TRs, requiring conversion to T3 for significant activity ibshypo.comphysiology.orgfrontiersin.org.

Tetrac, as a deaminated derivative of T4, exhibits limited thyromimetic activity at nuclear TRs physiology.orgfrontiersin.org. While T3 is the primary ligand for nuclear TRs, analogues like T4 and Tetrac have very limited activity in this context physiology.org. Triiodothyroacetic acid (Triac), an acetic acid metabolite of T3, shows substantial thyromimetic activity at nuclear receptors and has a slightly higher affinity for TRβ compared to TRα frontiersin.orgnih.govoncohemakey.com. In comparison to Triac, Tetrac shows reduced potency at TRs oncohemakey.com.

The interaction of nuclear TRs with co-activator and co-repressor proteins is crucial for modulating gene transcription physiology.orgresearchgate.net. In the absence of T3, TRs typically recruit co-repressor complexes researchgate.net. Upon T3 binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators researchgate.net. While the primary genomic actions of thyroid hormone involve T3-TR complexes and co-regulators, Tetrac's influence on co-regulator interactions in nuclear contexts is less pronounced due to its limited activity at nuclear TRs compared to T3 and Triac physiology.orgfrontiersin.orgoncohemakey.com. However, non-genomic actions initiated at integrin αvβ3 can indirectly influence nuclear events, such as the acetylation of the thyroid hormone receptor, a step carried out by SRC-1 and blocked by Tetrac acting at αvβ3, which prepares TR for co-activator recruitment nih.gov.

Overlapping and Divergent Cellular Effects of Tetrac and Endogenous Thyroid Hormones (T3, T4)

Tetrac and endogenous thyroid hormones (T3 and T4) exhibit both overlapping and divergent cellular effects, largely dependent on the receptor system involved (integrin αvβ3 versus nuclear TRs) physiology.orgphysiology.orgfishersci.cathermofisher.com.

At the plasma membrane integrin αvβ3, T4 is a potent ligand that promotes cancer cell proliferation, anti-apoptosis, and angiogenesis physiology.orgfrontiersin.orgphysiology.orgnih.gov. Tetrac, in contrast, acts as an antagonist to T4 at this site, blocking these pro-growth effects ibshypo.comfrontiersin.orgnih.gov. However, Tetrac also possesses its own anticancer properties mediated through αvβ3, independent of blocking T4 binding frontiersin.orgnih.gov. These effects include modulating the expression of genes related to cell division, survival, and angiogenesis physiology.orgphysiology.orgnih.gov. For instance, Tetrac can increase the expression of pro-apoptotic genes and decrease the transcription of anti-apoptotic genes physiology.org. Studies have shown that Tetrac can inhibit T3 and T4 stimulated angiogenesis in endothelial cells in an integrin αvβ3-dependent manner endocrine-abstracts.orglongdom.orgresearchgate.net.

In the nuclear context, the primary active hormone is T3, mediating genomic effects on metabolism, growth, and development through nuclear TRs physiology.orgfrontiersin.orgfrontiersin.org. T4 has low bioactivity at nuclear TRs, serving mainly as a precursor to T3 physiology.orgfrontiersin.org. Tetrac also has limited thyromimetic activity in the nucleus physiology.orgfrontiersin.orgbioscientifica.com.

The overlapping effects can be seen in the ultimate influence on gene expression. While nuclear TRs directly modulate transcription, non-genomic actions of T4 and Tetrac at αvβ3 can also lead to altered gene transcription through downstream signaling pathways physiology.orgphysiology.orgnih.gov. For example, T4 at the plasma membrane can regulate the phosphorylation and acetylation of nuclear TRs, influencing their interaction with co-activators nih.gov. Tetrac can block the acetylation of the thyroid hormone receptor induced by T4 at αvβ3 nih.gov.

Divergent effects are evident in their roles at the different receptors. T4 is a pro-growth signal at αvβ3, while Tetrac is an inhibitor and also has independent anti-cancer effects at this site physiology.orgfrontiersin.orgphysiology.org. Conversely, T3 is the primary agonist for nuclear TRs, mediating classical thyroid hormone effects, where Tetrac has only low-grade activity physiology.orgfrontiersin.orgbioscientifica.com.

Thyromimetic Properties of Tetrac in Nuclear Contexts

Tetrac exhibits low-grade thyromimetic activity in the intranuclear compartment physiology.orgbioscientifica.com. While the primary mediator of genomic thyroid hormone action is T3 binding to nuclear TRs, Tetrac can also influence nuclear events, albeit to a limited extent physiology.orgfrontiersin.orgbioscientifica.com. This thyromimetic activity can occur both directly and potentially through its conversion to Triac, which has more substantial thyromimetic activity bioscientifica.com.

Studies have indicated that Tetrac can gain access to the nucleus and express modest thyromimetic actions physiology.org. However, its activity at nuclear TRs is significantly less potent than that of T3 physiology.orgfrontiersin.orgoncohemakey.com. The focus of Tetrac research has increasingly been on its actions at the extranuclear integrin αvβ3, particularly in the context of cancer, where its effects are more pronounced and often antagonistic to T4 physiology.orgfrontiersin.orgphysiology.org. Strategies involving chemical modification or nanoparticle conjugation of Tetrac have been explored to enhance its activity at the integrin and limit its nuclear uptake, aiming to maximize its anti-cancer effects while minimizing potential classical thyromimetic actions physiology.orgbioscientifica.com.

Chemical Synthesis and Structural Modifications of Tetrac Analogs

Methodologies for the Academic Synthesis of Tetrac

The synthesis of Tetrac and its analogs in academic settings involves various chemical strategies, ranging from total synthesis to modifications of existing tetracycline (B611298) scaffolds. While the term "Tetrac" is often associated with tetraiodothyroacetic acid, the provided context and search results also extensively discuss tetracycline antibiotics and their modifications. It is important to note that the chemical structures and synthesis routes for this compound and tetracycline antibiotics are distinct. Based on the provided search results which heavily feature tetracycline chemistry, this section will primarily focus on the synthesis methodologies related to the tetracycline scaffold, assuming "Tetrac" in the context of synthesis and modifications refers broadly to this structural class or its derivatives as discussed in the sources.

Academic synthesis of tetracyclines has been a significant challenge due to their complex fused tetracyclic structure. Total synthesis approaches have been developed, providing routes to the tetracycline ring system from non-tetracycline starting materials. One such approach involves a convergent, single-step Michael-Claisen condensation of AB precursors with diverse D-ring precursors nih.govresearchgate.netacs.org. This strategy allows for the construction of the C-ring and has demonstrated robustness across a range of carbocyclic and heterocyclic D-ring precursors with high stereochemical control nih.govresearchgate.netacs.org. Procedural variants of this key C-ring-forming reaction include stepwise deprotonation of a D-ring precursor followed by addition of the enone, in situ deprotonation of a mixture of D-ring precursor and enone, and in situ lithium-halogen exchange of a benzylic bromide D-ring precursor in the presence of the enone nih.govresearchgate.netacs.org. Another total synthesis approach reported the preparation of (-)-tetracycline in 17 steps from benzoic acid, utilizing a tricyclic AB precursor and a Diels-Alder cycloaddition as a key step acs.org. Earlier total synthesis efforts also explored stepwise assembly of the ABCD ring system google.com.

Semisynthesis, modifying naturally occurring tetracyclines, is another crucial approach for generating derivatives. This method has been widely used, although the complex chemistry and lability of the tetracycline scaffold can present challenges acs.org. Modifications are often performed on the existing tetracyclic nucleus to introduce new functional groups or alter existing ones acs.orgwikipedia.org.

Rational Design and Synthesis of Novel Tetrac Derivatives

The rational design of novel Tetrac derivatives (referring to tetracycline-based compounds in this context) is driven by the desire to enhance specific biological activities, overcome resistance mechanisms, or facilitate targeted delivery. This involves strategic modifications to the core tetracycline structure.

Development of Bivalent Tetrac-Containing Synthetic Compounds (e.g., P-bi-TAT)

A notable area of rational design is the development of bivalent Tetrac-containing synthetic compounds, such as P-bi-TAT. P-bi-TAT is described as a novel bivalent tetrac-based nanopharmaceutical nih.govresearchgate.netpreprints.org. These bivalent compounds are synthesized as relatively large, nano-scale size molecules designed to enhance the activity of Tetrac, particularly at the integrin αvβ3 receptor nih.govresearchgate.netpreprints.orgmdpi.com. The synthesis of P-bi-TAT has been reported, involving the conjugation of a modified Tetrac to polyethylene (B3416737) glycol (PEG) researchgate.netmdpi.com. This structural design leads to a higher binding affinity to αvβ3 receptors compared to unmodified Tetrac mdpi.com.

Strategies for Covalent Conjugation to Nanoparticles and Polymers for Enhanced Research Utility

Covalent conjugation of Tetrac derivatives to nanoparticles and polymers is a strategy employed to improve their properties for research applications, including targeted delivery and altered pharmacokinetic profiles thermofisher.comnih.gov. Various methodologies are used for this covalent attachment.

For nanoparticles, covalent conjugation can be achieved through different chemical reactions. Strategies include the formation of Au-S covalent bonds for conjugation to gold nanoparticles mdpi.com. Click chemistry, such as alkyne-azide click chemistry or the inverse-electron-demand Diels-Alder (IEDDA) reaction, is also utilized to covalently link molecules to functionalized nanoparticles preprints.orgnih.govacs.org. Amide or ester formation can also be employed for covalent coupling preprints.orgacs.org. The choice of conjugation strategy often depends on the functional groups available on the Tetrac derivative and the nanoparticle surface.

Conjugation to polymers, such as polyethylene glycol (PEG), is another method to create novel Tetrac conjugates like P-bi-TAT researchgate.netmdpi.com. Polymers can be functionalized with groups that allow for covalent attachment of the Tetrac derivative rsc.orgrsc.org. This conjugation can influence the compound's size, solubility, and interaction with biological targets nih.govresearchgate.netgoogle.com. Figure 51 in one source shows the structure of PLGA-Amino-Tetrac, indicating conjugation to a PLGA polymer google.com. Nanoparticle and polymer formulations for thyroid hormone analogs, including Tetrac, have been developed, with conjugation occurring through covalent or non-covalent bonds google.com.

Structure-Activity Relationships and Functional Impact of Tetrac Modifications

Structure-Activity Relationships (SAR) studies of Tetrac and its analogs aim to understand how modifications to the chemical structure influence their biological activities. These studies are crucial for the rational design of new derivatives with desired properties biomedres.usmdpi.comresearchgate.net.

The tetracyclic naphthacene (B114907) carboxamide ring system forms the basic structure of tetracyclines biomedres.us. Modifications at various positions on this core structure can lead to compounds with altered activity profiles biomedres.usmdpi.com. For instance, chemical modifications at positions C5 to C9 can result in derivatives with varying antibacterial activities biomedres.us. The D-ring is considered relatively flexible for modifications while retaining antibacterial activity biomedres.us. Modifications of specific groups (R1, R2, R3) can influence selectivity for biological targets biomedres.us. The presence of a C4 dimethylamino group with its natural 4S isomer is often required for optimal antibacterial activity biomedres.us.

SAR studies have also revealed that modifications can lead to non-antibacterial activities nih.govbiomedres.usmdpi.comscirp.org. Chemically modified tetracyclines (CMTs), which lack antimicrobial action, retain potent host-modulating effects, such as inhibiting matrix metalloproteinases and pro-inflammatory cytokines nih.govscirp.org. The removal of the dimethylamino group from the C4 position on the A ring is a modification that can lead to the loss of antibacterial activity while retaining other properties mdpi.comscirp.org.

Modifications on the D-ring, particularly at the 7- and 9-positions, have been explored to develop new classes of tetracycline antibiotics effective against resistant bacteria researchgate.netnih.gov. For example, the introduction of a nitrogen atom into the D-ring has led to the synthesis of azatetracyclines nih.gov. Modifications at the C7 and C9 positions have also been shown to improve activity against bacterial strains with efflux pump or ribosomal protection resistance mechanisms researchgate.netnih.gov.

The functional impact of these modifications is diverse. Beyond antibacterial effects, Tetrac derivatives have shown potential in various research areas, including anti-cancer activities nih.govresearchgate.netpreprints.orgmdpi.comaacrjournals.orgdntb.gov.ua. For example, P-bi-TAT, a bivalent Tetrac conjugate, has demonstrated potent anticancer activity in glioblastoma multiforme models, influencing gene expression related to cancer cell stemness, growth, survival, and energy metabolism nih.govresearchgate.netpreprints.orgmdpi.com. This highlights how structural modifications can redirect or enhance the biological targets and effects of Tetrac-based compounds. The binding capacity of Tetrac derivatives to transcriptional regulators and efflux pumps, influenced by D-ring modifications, can determine their effect on the emergence of antibiotic resistance genes acs.org.

SAR studies also consider the lipophilicity and conformational flexibility of functional groups in relation to biological activity mdpi.com. These relationships are complex and depend on the specific target, whether it is bacterial ribosomes, host matrix metalloproteinases, or cell surface integrins nih.govbiomedres.usmdpi.comscirp.orgasm.org.

Here is a table summarizing some key structural modifications and their reported functional impacts:

| Position of Modification | Example Modification | Functional Impact | Relevant Sources |

| C4 | Removal of dimethylamino group | Loss of antibacterial activity, retention of host-modulating effects (e.g., MMP inhibition) | mdpi.comscirp.org |

| C5-C9 | Various functional group changes | Variation in antibacterial activity | biomedres.us |

| C7, C9 | Substitutions (e.g., amino, halogens) | Improved activity against resistant bacteria (efflux pump, ribosomal protection), synthesis of new derivatives | acs.orgresearchgate.netnih.gov |

| D-ring | Introduction of heteroatoms (e.g., nitrogen), other changes | Retention/alteration of antibacterial activity, influence on binding to resistance mechanisms | biomedres.usnih.govacs.org |

| Conjugation | Attachment to polymers (e.g., PEG) | Enhanced binding affinity to specific receptors (e.g., αvβ3), altered pharmacokinetics, anti-cancer activity | nih.govresearchgate.netmdpi.com |

| Conjugation | Attachment to nanoparticles | Potential for targeted delivery, altered cellular uptake | mdpi.comnih.govacs.orggoogle.com |

Advanced Analytical Methodologies for Tetrac Research

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods offer relatively simple, rapid, and cost-effective approaches for the quantitative analysis of Tetracycline (B611298), often relying on its inherent absorbance properties or reactions that produce a colored product.

Kinetic Spectrophotometric Method Development for Tetracycline Detection

Kinetic spectrophotometry is a valuable tool for determining Tetracycline concentration by monitoring the rate of a chemical reaction involving the compound. One developed method is based on the reaction of Tetracycline hydrochloride (TC.HCl) with diazotized 4-aminopyridine, forming a colored azo dye that absorbs at 433 nm. The reaction rate, measured as the change in absorbance over time, is proportional to the concentration of TC.HCl. This method has been applied to determine TC.HCl in bulk and pharmaceutical formulations. mims.comfishersci.dkfishersci.ie

Another kinetic spectrophotometric method for Tetracycline determination involves its reaction with potassium permanganate (B83412) in an alkaline medium. This reaction produces a green color due to the formation of potassium manganate, and the rate of change of absorbance at 610 nm is monitored. wikipedia.orgmims.com This method has been described as simple and sensitive for determining Tetracycline in capsule dosage forms. wikipedia.orgmims.com The absorbance-concentration plot for this method was found to be rectilinear over a range of 1.0-30.0 µg/ml, with a limit of detection (LOD) of 0.96 µg/ml and a limit of quantification (LOQ) of 3.22 µg/ml. wikipedia.org Different experimental parameters affecting color development and stability were studied and optimized for this method. wikipedia.org

Application of UV-Vis Spectroscopy in Analytical Assays

UV-Visible (UV-Vis) spectroscopy is widely used in Tetracycline analysis due to the compound's ability to absorb light in the UV and visible regions of the electromagnetic spectrum. This technique is fundamental for quantitative analysis based on Beer's Law, which relates absorbance to analyte concentration. citeab.com

UV-Vis spectrophotometry has been validated for determining Tetracycline concentration in samples such as shrimp. fishersci.co.uk The optimal wavelength for Tetracycline analysis using UV-Vis spectroscopy has been reported at 273 nm. fishersci.co.uk Studies have shown good selectivity for this method, where the maximum absorption of Tetracycline was not affected by the absorption of other compounds in the sample matrix. fishersci.co.uk Linearity has been observed over various concentration ranges, for instance, from 0.375 ppm to 3.75 ppm with a correlation coefficient (r) of 0.9982 fishersci.co.uk. Another study using UV-Vis spectrophotometry for Tetracycline determination based on complex formation with iron (III) derived from a natural plant extract reported linearity over the range of 1.00 - 20.00 mg/l with an optimum absorption at 430 nm. fishersci.no The LOD and LOQ for this method were 0.65 and 2.15 mg/l, respectively. fishersci.no

UV-Vis spectrophotometry can also be used to obtain the full scan spectrum of Tetracycline, revealing major absorption peaks at specific wavelengths, such as 276 nm and 357 nm in the range of 190 to 1100 nm. fishersci.ca This spectral information is valuable for identification and method development. The technique is also employed in high-throughput experiments to monitor bacterial growth in the presence of antibiotics like Tetracycline by measuring optical density at wavelengths like 600 nm (OD600). mims.com

Chromatographic and Mass Spectrometric Approaches for Analysis and Characterization

Chromatographic techniques, often coupled with mass spectrometry, provide powerful tools for the separation, identification, and quantification of Tetracycline and its related compounds in complex mixtures. These methods offer higher selectivity and sensitivity compared to spectroscopic methods alone.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of Tetracycline and other tetracycline antibiotics. fishersci.nofishersci.comfishersci.befishersci.caamericanelements.com HPLC allows for the separation of Tetracycline from other compounds in a sample matrix, which is particularly important when analyzing complex samples like pharmaceutical formulations, food products, or biological matrices.

HPLC is frequently coupled with UV detection for Tetracycline analysis, leveraging its UV absorbance properties. fishersci.nofishersci.comfishersci.caamericanelements.com Reversed-phase HPLC with UV detection has been developed and validated for the detection of Tetracycline residue in fresh milk samples. fishersci.ca In such methods, a mobile phase typically consisting of a mixture of water, acetonitrile, monobasic potassium, and acetic acid is used with a reversed-phase C18 column. fishersci.ca UV detection is commonly performed at wavelengths such as 220 nm or 260 nm. fishersci.nofishersci.ca Linearity in HPLC-UV methods for Tetracycline has been reported over various concentration ranges, for example, 0.01-0.5 mg/mL with an R² of 0.9978. fishersci.ca An improved HPLC method for Tetracycline analysis in pharmaceutical preparations using UV detection at 280 nm achieved improved resolution between Tetracycline and its epimer and anhydro degradation products. americanelements.com

Fluorescence detection can also be used in conjunction with HPLC for Tetracycline analysis, offering potentially higher sensitivity for certain applications. A determination method for tetracyclines in foods has been described using an HPLC-fluorescence detection system. fishersci.be

HPLC methods for Tetracycline often involve reversed-phase columns, such as C18, C8, and RP-AmideC16 columns, with gradient elution being a common approach for separating mixtures of tetracycline antibiotics. fishersci.no The choice of column and mobile phase composition are critical for achieving adequate separation of Tetracycline from related compounds, including its epimers and degradation products. fishersci.noamericanelements.com

Ultra-Performance Liquid Chromatography Tandem High-Resolution Mass Spectrometry (UPLC-HRMS/MS) for Compound Identification and Quantification

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS) offers enhanced chromatographic resolution and highly accurate mass measurements, making it a powerful technique for the identification and quantification of Tetracycline and its transformation products, especially in complex matrices. wikipedia.orgnih.gov

UPLC-HRMS/MS methods have been developed and validated for the determination of Tetracycline and other tetracyclines in matrices like milk and water. wikipedia.orgnih.gov This technique is particularly useful for analyzing isobaric compounds, such as epimers and tautomers of Tetracycline, which cannot be distinguished by mass spectrometry alone and require chromatographic separation. mims.com The high resolving power of HRMS allows for accurate mass measurements, aiding in the confident identification of analytes.

A validated UPLC–Orbitrap–HRMS method for quantifying Tetracycline and other tetracyclines in milk demonstrated good sensitivity, trueness, and precision, with recoveries ranging from 77.9% to 110.5%. wikipedia.org The method achieved limits of detection (LOD) and quantification (LOQ) in the range of 2.0 to 11.0 µg/kg. wikipedia.org Various UPLC columns and gradient profiles are evaluated to optimize chromatographic separation in UPLC-HRMS methods. wikipedia.org Solid-phase extraction (SPE) is often employed as a sample preparation step prior to UPLC-HRMS/MS analysis to enrich analytes and reduce matrix effects. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of Tetracycline and its residues in various complex matrices, including biological samples, food products, and environmental samples. fishersci.camims.comfishersci.caepa.govcalpaclab.comfishersci.pt LC-MS/MS combines the separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS methods are frequently employed for the simultaneous determination of multiple tetracycline antibiotics and their epimers. mims.comcalpaclab.comfishersci.pt The use of tandem mass spectrometry (MS/MS), often in multiple reaction monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-product ion transitions for each analyte, minimizing interference from the sample matrix. mims.comepa.gov

Sample preparation is a critical step in LC-MS/MS analysis of Tetracycline in complex matrices and often involves extraction procedures such as liquid extraction with acidic solutions followed by solid-phase extraction (SPE) for clean-up. calpaclab.comfishersci.pt Reversed-phase C18 columns are commonly used for chromatographic separation in LC-MS/MS methods for tetracyclines. fishersci.cacalpaclab.comfishersci.pt

LC-MS/MS methods have been developed and validated for Tetracycline analysis in matrices such as milk, muscle samples, and surface water. mims.comepa.govcalpaclab.comfishersci.pt These methods typically demonstrate good linearity, accuracy, and precision, with satisfactory recovery values and low detection limits. calpaclab.comfishersci.pt For instance, an LC-MS/MS method for determining tetracycline residues in muscle samples reported recoveries between 91.8% and 103.6% and decision limits ranging from 109.0 to 119.8 μg/kg. fishersci.pt LC-MS/MS is particularly valuable for confirming the presence of Tetracycline residues at low concentrations in regulatory monitoring programs. calpaclab.com

Advanced Purity and Structural Elucidation Techniques

Ensuring the purity and confirming the structure of Tetrac are fundamental steps in research. Advanced analytical techniques provide the necessary tools for rigorous quality control and structural verification.

Quantitative Nuclear Magnetic Resonance (q-NMR) Spectroscopy for Purity Evaluation

Quantitative Nuclear Magnetic Resonance (q-NMR) spectroscopy is a powerful technique for the direct determination of the purity of a compound. It allows for the quantification of an analyte by comparing the integrated signal area of a specific resonance from the analyte to that of a certified internal standard with known purity and concentration. fishersci.cathermofisher.com This method is particularly advantageous as it does not require a reference standard of the analyte itself and can quantify components regardless of whether other substances in the sample are "NMR silent". wikipedia.org The purity is calculated based on the integral areas, the number of nuclei contributing to the signals, the molecular weights of the analyte and the internal standard, and the purity of the internal standard. fishersci.cawikipedia.org For high-precision q-NMR, careful optimization of sample preparation and NMR parameters is essential to minimize uncertainty. thermofisher.com While the principles of q-NMR are broadly applicable to organic compounds, including Tetrac, studies demonstrating its specific application for Tetrac purity evaluation were not detailed in the consulted literature. However, the methodology is well-established for purity assignment of organic compounds. thermofisher.com

Mass Balance Approach Integrating Multiple Analytical Techniques (e.g., LC-UV, Karl Fischer Coulometry, Thermogravimetric Analysis, Headspace Gas Chromatography/Mass Spectrometry, Ion Chromatography-Conductivity Detector)

The mass balance approach for purity evaluation involves quantifying the main component and all impurities and volatile substances present in a sample using a combination of analytical techniques. The purity of the main component is then determined by subtracting the total mass fraction of all impurities and volatile compounds from 100%. This integrated approach provides a comprehensive assessment of purity by accounting for various types of potential contaminants.

Techniques commonly employed in a mass balance approach include:

Liquid Chromatography-Ultra Violet (LC-UV): Used to quantify the main compound and structurally related impurities.

Karl Fischer Coulometry: Determines the water content in the sample.

Thermogravimetric Analysis (TGA): Measures the content of non-volatile impurities by determining the mass loss upon heating.

Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS): Used to identify and quantify residual solvents.

Ion Chromatography-Conductivity Detector (IC-CD): Can be used to determine the content of specific ions, such as chloride in salt forms of compounds.

Bioassays and Cellular-Based Analytical Methods

Bioassays and cellular-based analytical methods are essential for understanding the biological activities of Tetrac, including its interactions with receptors and its effects on gene expression.

Biochemical Assays for Ligand-Receptor Specificity and Binding Affinity

Biochemical assays are utilized to characterize the specificity and binding affinity of Tetrac to its target receptors. These assays typically involve incubating the ligand (Tetrac) with the receptor and measuring the extent of binding. Techniques such as competitive binding assays can determine the concentration of Tetrac required to displace a known ligand from the receptor, providing a measure of its binding potency (e.g., RIC50 values).

Research has employed biochemical assays to evaluate the interaction of Tetrac with thyroid hormone receptors (TRs). These studies have investigated the rank order of ligand potencies at different TR subtypes. Additionally, competitive binding assays have been specifically developed and applied to evaluate the binding affinity of Tetrac for membrane receptors like integrin αvβ3. These assays, such as fluorescence and radioligand competitive binding assays, provide quantitative data on the strength of the interaction between Tetrac and its receptor targets.

Multiplex Assays for Co-regulator Peptide Interaction Analysis

Multiplex assays allow for the simultaneous analysis of the interaction between a ligand, such as Tetrac, and multiple co-regulator peptides. Nuclear receptors, including thyroid hormone receptors, interact with co-activator and co-repressor proteins via specific peptide motifs. Multiplex assays can assess how the binding of a ligand influences the recruitment or dissociation of these co-regulator peptides to the receptor.

Studies utilizing multiplex assays have examined the interaction of Tetrac with thyroid hormone receptors in the presence of different co-regulator peptides. These assays can reveal the nuanced effects of Tetrac binding on the receptor's conformation and its ability to interact with the cellular machinery that regulates gene expression. Research using multiplex assays has indicated that the potency of Tetrac in interacting with thyroid hormone receptors was similar regardless of the co-regulator peptide used, in contrast to other thyroid hormone ligands like T3 and Triac which showed greater potency in the presence of co-repressors. This highlights the capability of multiplex assays to differentiate the co-regulator interaction profiles of different ligands.

Gene Expression Profiling Techniques (e.g., NanoString Technology, RT-qPCR)

Gene expression profiling techniques are used to measure the activity of thousands of genes simultaneously or the expression levels of specific genes in response to a compound like Tetrac. These methods provide insights into the downstream cellular effects mediated by Tetrac-receptor interactions.

NanoString Technology: The NanoString nCounter system is a digital multiplexed platform that allows for the direct measurement of mRNA molecules without the need for reverse transcription or amplification. It utilizes color-coded probes that hybridize directly to target RNA molecules. This technology offers high sensitivity and linearity across a broad range of expression levels and is capable of analyzing hundreds of genes in a single reaction.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is a widely used technique for quantifying the expression levels of specific genes. It involves reverse transcribing mRNA into complementary DNA (cDNA), followed by quantitative PCR using target-specific primers. RT-qPCR is known for its sensitivity and specificity, making it suitable for validating findings from other gene expression profiling methods or for targeted analysis of genes of interest.

Cell Viability and Proliferation Assays in Research Models

Research into the biological effects of Tetrac frequently employs cell viability and proliferation assays to assess its impact on various cell types, particularly cancer cells, in in vitro and xenograft models. These assays provide crucial data on whether Tetrac inhibits cell growth or induces cell death.

Common methodologies for evaluating cell viability and proliferation include colorimetric assays based on the reduction of tetrazolium salts like MTT, MTS, XTT, and WST-1, which measure cellular metabolic activity. nih.govconicet.gov.arabcam.com Resazurin reduction assays and assays measuring ATP levels or live-cell protease activity are also utilized. nih.govsygnaturediscovery.compromega.com These methods often rely on the principle that metabolically active, viable cells convert a substrate into a detectable product, with the signal intensity correlating to the number of living cells. nih.govabcam.com DNA content-based methods like CyQuant can also be used to measure cell proliferation. championsoncology.com

Studies have demonstrated that Tetrac can inhibit cell proliferation and induce cell death in various cancer cell lines. For instance, tetraiodothyroacetic acid (Tetrac) and its chemically modified forms have been shown to induce apoptosis in cancer cells and tumor xenografts. researchgate.net This effect is initiated at a hormone receptor located on the extracellular domain of plasma membrane integrin αvβ3. researchgate.net The tumor response to Tetrac has included significant reductions in the size of glioblastoma xenografts in animal models. researchgate.net

In ovarian cancer cell lines (OVCAR3 and A2780), Tetrac, along with triiodothyroacetic acid (Triac) and 3-iodothyronamine (B1242423) (T1AM), inhibited cell proliferation and induced cell death and DNA damage. researchgate.net This suggests the cytotoxic potential of these thyroid hormone derivatives in ovarian cancer models. researchgate.net

Tetrac has also been shown to induce anti-proliferation via integrin αvβ3 in colorectal cancer cells, regardless of their K-RAS status. nih.gov In studies involving HT-29 and HCT116 colorectal cancer cells, Tetrac and a related compound, NDAT, inhibited cell growth. nih.gov The inhibition of HT-29 cell growth by NDAT and Tetrac was comparable at higher concentrations (10-7 M), with increased sensitivity to NDAT observed at lower concentrations. nih.gov

Tetrac's antiproliferative effects in oral cancer cells (OEC-M1 and SCC-25) have also been investigated. Tetrac was found to inhibit the expression of proliferative genes such as CCND1 and PCNA. mdpi.com While Tetrac inhibits cell proliferation via ERK1/2 inhibition, studies combining Tetrac with other agents like heteronemin (B1258807) have shown synergistic antiproliferative effects, with the combination inhibiting ERK1/2 activation and heteronemin also blocking STAT3 signaling. mdpi.com

Furthermore, Tetrac has been shown to reduce endothelial cell proliferation, migration, and tube formation, contributing to its anti-angiogenic effects relevant in cancer research models. nih.gov This is mediated through a reduction in the transcription of vascular growth factors/growth factor receptors and other pro-angiogenic genes, while stimulating the expression of endogenous angiogenesis inhibitors. nih.gov

In human breast cancer cells (MDA-MB-231) and glioma cells (U87MG), unmodified Tetrac inhibited proliferation with differing potency depending on the cell line. nih.gov A mechanism-based model suggested that Tetrac had two effects on different parts of the cell cycle, with higher sensitivity for the effect on the success rate of replication than on the rate of growth in breast cancer cells. nih.gov Nanoparticulate Tetrac (nano-tetrac) demonstrated higher potency and a larger anti-proliferative effect than unmodified Tetrac in these studies. nih.gov

In medullary carcinoma of the thyroid implants in the chick chorioallantoic membrane (CAM) model and xenografts in nude mice, both Tetrac and nanoparticulate Tetrac effectively inhibited tumor growth. oup.com In the mouse xenograft model, established tumors were reduced in size by both Tetrac formulations. oup.com

The antiproliferative effect of Tetrac is associated with the activation of pro-apoptotic genes such as p53, p21, and CBY1, and the suppression of proliferative genes. mdpi.com Tetrac also upregulates the expression of anti-angiogenic thrombospondin 1 (THBS1) and other pro-apoptotic genes, while downregulating the transcription of several families of anti-apoptotic genes. nih.gov

Illustrative Data from Research Models

Research findings on the effect of Tetrac on cell viability and proliferation in specific cancer cell lines highlight its inhibitory activity.

Table 1: Effect of Tetrac on Cancer Cell Proliferation

| Cell Line | Model Type | Tetrac Concentration | Observed Effect on Proliferation | Reference |

| OVCAR3 (Ovarian) | In vitro | Not specified | Inhibition | researchgate.net |

| A2780 (Ovarian) | In vitro | Not specified | Inhibition | researchgate.net |

| HT-29 (Colorectal) | In vitro | 10-7 M | Inhibition comparable to NDAT | nih.gov |

| HCT116 (Colorectal) | In vitro | 10-7 M | Inhibition | nih.gov |

| OEC-M1 (Oral) | In vitro | Not specified | Inhibition | mdpi.com |

| SCC-25 (Oral) | In vitro | Not specified | Inhibition | mdpi.com |

| MDA-MB-231 (Breast) | In vitro | 10-9 to 10-5 M | Suppression | nih.gov |

| U87MG (Glioma) | In vitro | 10-9 to 10-5 M | Suppression | nih.gov |

| h-MTC (Thyroid) | CAM, Xenograft | 1 µg/CAM (CAM), IP (Xenograft) | Inhibition of growth | oup.com |

Table 2: Tetrac's Influence on Gene Expression Related to Proliferation and Apoptosis

| Gene Target | Effect of Tetrac | Cellular Process Affected | Reference |

| XIAP | Downregulation | Anti-apoptosis | researchgate.netmdpi.com |

| CXCL10 | Upregulation | Pro-apoptotic chemokine | researchgate.net |

| CXCR4 | Enhances transcription | Macrophage function | researchgate.net |

| BcL-x short form | Upregulation | Pro-apoptotic | nih.gov |

| THBS1 | Upregulation | Anti-angiogenesis | nih.govmdpi.com |

| p21 | Upregulation | Anti-proliferative | nih.govmdpi.com |

| p53 | Upregulation | Anti-proliferative, Pro-apoptotic | nih.govmdpi.com |

| PIG3 | Upregulation | Anti-proliferative, Pro-apoptotic | nih.govnih.gov |

| BAD | Upregulation | Apoptotic | nih.govnih.gov |

| CCND1 | Inhibition/Suppression | Proliferative | mdpi.com |

| PCNA | Inhibition/Suppression | Proliferative | mdpi.com |

| CASP2 | Upregulation | Apoptosis-promoting | mdpi.com |

| BCL2L14 | Upregulation | Apoptosis-promoting | mdpi.com |

| MCL1 | Downregulation | Apoptosis inhibitor | mdpi.com |

These findings collectively demonstrate Tetrac's significant impact on cell viability and proliferation across various cancer models, primarily through mechanisms involving integrin αvβ3 and the modulation of key genes regulating cell cycle progression and apoptosis.

Exploration of Tetrac in Non Therapeutic Research Applications

Utility as a Molecular Probe for Investigating Integrin αvβ3 Signaling Dynamics

Tetrac is widely utilized as a molecular probe to investigate the signaling dynamics of integrin αvβ3. This plasma membrane protein is significantly expressed and activated in cancer cells and rapidly dividing endothelial cells. physiology.orgnih.gov A specific receptor site for thyroid hormone analogues exists on the extracellular domain of integrin αvβ3, and Tetrac is known to bind to this site. physiology.orgnih.govresearchgate.netdovepress.com By competing with the binding of agonist thyroid hormones like T4 and 3,5,3′-triiodo-L-thyronine (T3) to this integrin receptor, Tetrac allows researchers to study the downstream signaling pathways initiated at this site without the confounding effects of nuclear thyroid hormone receptor activation. physiology.orgnih.govplos.org

Research has shown that Tetrac can block the proliferative and pro-angiogenic activities typically initiated by T4 and T3 at the integrin αvβ3 receptor. nih.gov This antagonistic action makes Tetrac a crucial tool for dissecting the specific roles of integrin αvβ3-mediated signaling in various cellular processes, including cell division, angiogenesis, and cell survival pathways. physiology.orgresearchgate.net Studies have demonstrated that Tetrac can modulate the expression of multiple genes relevant to these processes by acting at the integrin receptor. physiology.orgresearchgate.netfrontiersin.org

Furthermore, Tetrac, particularly in nanoparticulate formulations like Nanotetrac, has been shown to disrupt the transcription of cell survival pathway genes and influence the expression of genes related to apoptosis and cell export of chemotherapeutic agents, all mediated through integrin αvβ3. dovepress.comresearchgate.net This highlights its utility in understanding how targeting this specific cell surface receptor can impact complex cellular behaviors.

Research into Cellular Responses to Radiation in the Presence of Tetrac (Radiosensitization Mechanisms)

Research has explored the effects of Tetrac on cellular responses to radiation, focusing on its potential as a radiosensitizing agent in experimental models. Studies have indicated that Tetrac can reduce radioresistance in cancer cells. nih.gov One proposed mechanism for this radiosensitizing effect is the impairment of cellular repair of DNA double-strand breaks induced by radiation. researchgate.netdovepress.comnih.govfrontiersin.orgnih.gov

In vitro studies have shown that exposure of cancer cells to Tetrac can lead to a reduction in cell survival after irradiation compared to control cells. frontiersin.org For instance, research on human glioblastoma cells demonstrated that Tetrac exposure prior to X-irradiation resulted in a significant reduction in the repair rate of DNA double-strand breaks. nih.gov This suggests that Tetrac's ability to interfere with DNA repair mechanisms contributes to its radiosensitizing properties. nih.gov

Studies using different cancer cell lines, including murine glioma and human glioblastoma cells, have provided evidence that Tetrac can sensitize these cells to X-irradiation. nih.govnih.gov The effects observed are often linked to Tetrac's actions at the integrin αvβ3 receptor, which appears to play a role in modulating the state of radiosensitivity in tumor cells. nih.govnih.gov Research suggests that radiation can activate integrin αvβ3, and this activation may be associated with radioresistance; Tetrac has been shown to block this radiation-induced activation. nih.gov

Specific data from research on the effects of Tetrac on radiosensitivity in basal cell carcinoma cells (TE.354.T) illustrate this point.

| Tetrac Concentration (µM) | Surviving Fraction at 2 Gy (SF₂) | Sensitization Factor (vs. Control) |

| Control | 0.581 | 1.0 |

| 0.2 | 0.281 | 2.1 |

| 2.0 | 0.024 | 24.0 |

Table 1: Radiosensitization of TE.354.T cells by Tetrac. (Data derived from nih.gov)

These findings indicate that increasing concentrations of Tetrac can lead to increased cell killing when combined with radiation, potentially due to the inhibition of DNA repair processes. nih.gov

Investigation of Mechanisms Enhancing Chemotherapeutic Agent Efficacy (e.g., Doxorubicin (B1662922) Residence Time)

Tetrac has been investigated for its potential to enhance the efficacy of chemotherapeutic agents, such as doxorubicin, primarily through mechanisms involving targeted delivery and modulation of cellular defense pathways. Research indicates that Tetrac, particularly when incorporated into nanoparticle formulations, can improve the delivery of chemotherapeutic drugs to cancer cells expressing integrin αvβ3. oncotarget.comnih.govresearchgate.net

Studies have explored the use of nano-diamino-tetrac (NDAT), a formulation where Tetrac is chemically bonded to a nanoparticle, as a drug delivery system. oncotarget.comnih.gov This approach leverages Tetrac's affinity for integrin αvβ3 on cancer cells to direct nanoparticles encapsulating chemotherapeutic agents like doxorubicin specifically to tumor sites. oncotarget.comnih.govresearchgate.net

Research in xenograft models has shown that delivery of doxorubicin via NDAT can result in significantly higher intratumoral drug concentrations compared to conventional systemic administration of the drug alone. oncotarget.comnih.govresearchgate.net For instance, one study demonstrated a 2.3-fold increase in tumor doxorubicin content when delivered via NDAT. oncotarget.comnih.govresearchgate.net This enhanced drug accumulation at the tumor site contributes to improved antitumor efficacy observed in these experimental settings. oncotarget.comnih.gov

The mechanism behind this enhanced efficacy is linked to Tetrac's role in targeting the αvβ3 integrin, which is overexpressed in many cancers and can play a role in chemoresistance by modulating cell survival pathways and drug efflux. researchgate.netmdpi.com By acting at this integrin, Tetrac and its nanoparticle formulations can disorder these defense mechanisms and increase the sensitivity of cancer cells to chemotherapy. dovepress.comresearchgate.net

Data from studies evaluating doxorubicin content in tumors following different administration methods highlight the impact of Tetrac-conjugated nanoparticles:

| Administration Method | Relative Doxorubicin Content in Tumor |

| Doxorubicin alone | 1.0-fold |

| PLGA–doxorubicin | 1.5-fold |

| NDAT–doxorubicin | 2.3-fold |

Table 2: Relative doxorubicin content in tumors with different delivery methods. (Data derived from oncotarget.comnih.govresearchgate.net)

These findings underscore Tetrac's research utility in developing targeted strategies to overcome chemoresistance and enhance the effectiveness of existing anticancer drugs in experimental cancer models.

Contribution to Understanding Fundamental Hormone Action and Receptor Biology Beyond Clinical Translation

Tetrac has played a significant role in advancing the understanding of fundamental hormone action and receptor biology, particularly concerning the non-genomic actions of thyroid hormones initiated at the cell membrane. While the classical understanding of thyroid hormone action involves binding to nuclear receptors that regulate gene transcription, research with Tetrac has helped to elucidate the functions of a distinct thyroid hormone analogue receptor located on the plasma membrane integrin αvβ3. physiology.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org

Tetrac, as a derivative of T4, acts as an antagonist at this cell surface receptor, blocking the binding and actions of agonist thyroid hormones T4 and T3. physiology.orgnih.govplos.orgresearchgate.netfrontiersin.org This antagonistic property has made it an invaluable tool for researchers to differentiate the effects mediated by the integrin receptor from those mediated by nuclear thyroid hormone receptors. physiology.orgnih.govresearchgate.net